1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolidine ring, a tetrazole ring, and ethoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The pyrrolidine ring can be synthesized via a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. The final step involves coupling the tetrazole and pyrrolidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of hydroxylated pyrrolidine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. The pyrrolidine ring can enhance the compound’s stability and bioavailability. The ethoxyphenyl groups can interact with hydrophobic pockets in proteins, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- 1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxylate
Uniqueness
1-(4-ethoxyphenyl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both ethoxyphenyl and tetrazole groups, which provide a combination of hydrophobic and hydrogen-bonding interactions. This makes it a versatile compound for various applications, particularly in drug design and materials science.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4/c1-3-32-19-9-5-17(6-10-19)28-15-16(13-22(28)30)23(31)24-14-21-25-26-27-29(21)18-7-11-20(12-8-18)33-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEWDNXQIGWQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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